molecular formula C18H21ClN4O3S B12242066 2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine

2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine

Cat. No.: B12242066
M. Wt: 408.9 g/mol
InChI Key: GLGOUSWXBQFZKL-UHFFFAOYSA-N
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Description

2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired purity and quantity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The pyrimidine ring may also play a role in binding to nucleic acids or other biomolecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine apart from similar compounds is its unique combination of structural features, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21ClN4O3S

Molecular Weight

408.9 g/mol

IUPAC Name

5-(3-chloro-4-methoxyphenyl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C18H21ClN4O3S/c1-12-5-6-20-18(21-12)22-8-13-10-23(11-14(13)9-22)27(24,25)15-3-4-17(26-2)16(19)7-15/h3-7,13-14H,8-11H2,1-2H3

InChI Key

GLGOUSWXBQFZKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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